molecular formula C5H7ClN2O2S B13562293 1-Ethyl-1H-imidazole-2-sulfonyl chloride CAS No. 89501-89-3

1-Ethyl-1H-imidazole-2-sulfonyl chloride

Cat. No.: B13562293
CAS No.: 89501-89-3
M. Wt: 194.64 g/mol
InChI Key: QEGZEUYECGBFBO-UHFFFAOYSA-N
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Description

1-Ethyl-1H-imidazole-2-sulfonyl chloride is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure. This particular compound is characterized by the presence of an ethyl group at the first position and a sulfonyl chloride group at the second position of the imidazole ring. It is used in various chemical reactions and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-1H-imidazole-2-sulfonyl chloride typically involves the reaction of 1-ethylimidazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group at the desired position. The process involves the following steps:

    Reaction with Chlorosulfonic Acid: 1-Ethylimidazole is reacted with chlorosulfonic acid at low temperatures to form the sulfonyl chloride derivative.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for high yield and purity, and the process is often automated to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1H-imidazole-2-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules, often in the presence of catalysts.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

    Catalysts: Transition metal catalysts, such as palladium or nickel, are often used in coupling reactions.

    Solvents: Organic solvents like dichloromethane, acetonitrile, and toluene are commonly used to dissolve the reactants and facilitate the reactions.

Major Products Formed:

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Coupled Products: Formed by coupling reactions with various organic molecules.

Scientific Research Applications

1-Ethyl-1H-imidazole-2-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules, facilitating further chemical modifications.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It is involved in the development of drugs and therapeutic agents, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Ethyl-1H-imidazole-2-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The compound can react with nucleophiles to form covalent bonds, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

    1-Methyl-1H-imidazole-2-sulfonyl chloride: Similar structure but with a methyl group instead of an ethyl group.

    1-Ethyl-2-methyl-1H-imidazole-4-sulfonyl chloride: Similar structure but with an additional methyl group at the second position.

    1H-Imidazole-4-sulfonyl chloride: Lacks the ethyl group and has the sulfonyl chloride group at the fourth position.

Uniqueness: 1-Ethyl-1H-imidazole-2-sulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. The presence of the ethyl group at the first position and the sulfonyl chloride group at the second position makes it a valuable reagent in organic synthesis and various scientific applications.

Properties

CAS No.

89501-89-3

Molecular Formula

C5H7ClN2O2S

Molecular Weight

194.64 g/mol

IUPAC Name

1-ethylimidazole-2-sulfonyl chloride

InChI

InChI=1S/C5H7ClN2O2S/c1-2-8-4-3-7-5(8)11(6,9)10/h3-4H,2H2,1H3

InChI Key

QEGZEUYECGBFBO-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CN=C1S(=O)(=O)Cl

Origin of Product

United States

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